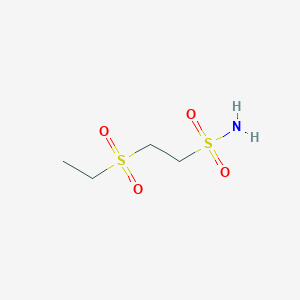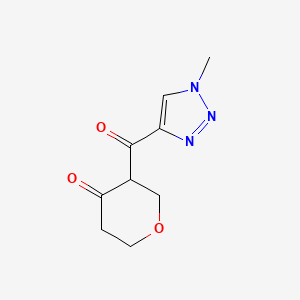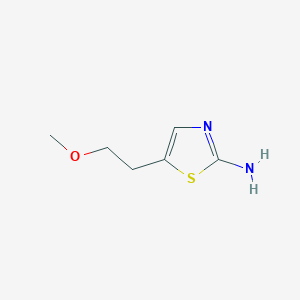![molecular formula C7H14N2 B13074383 2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
2-Methyl-2,5-diazaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,5-diazaspiro[3.4]octane is a chemical compound with the molecular formula C7H14N2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring. These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,5-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Methyl-2,5-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Diazaspiro[3.4]octane, 5-methyl-, hydrochloride
- 2,5-Diazaspiro[3.4]octane, 2-methyl-, hydrochloride
Uniqueness
2-Methyl-2,5-diazaspiro[3.4]octane is unique due to its specific structural configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-methyl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-7(6-9)3-2-4-8-7/h8H,2-6H2,1H3 |
Clé InChI |
YXOXXNWKGSCEMM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
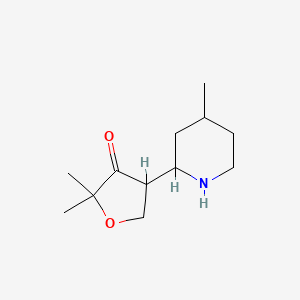

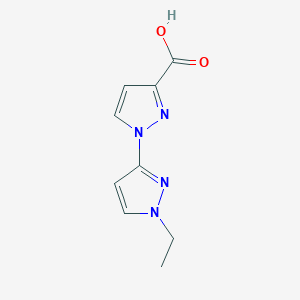

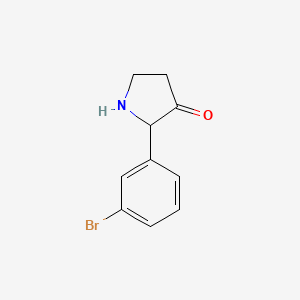
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
